molecular formula C17H12BrN5O2 B2451924 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894068-68-9

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Cat. No. B2451924
CAS RN: 894068-68-9
M. Wt: 398.22
InChI Key: LCECOADABOXHLV-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Inhibitory Activities

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide and its derivatives have been explored for their potential as inhibitors in various biological contexts. For instance, related compounds have shown promise as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory and allergic reactions. This was evidenced in the synthesis of novel derivatives exhibiting notable inhibitory activity (Asghari et al., 2016).

Antiproliferative Properties

Research has also been conducted on derivatives for their antiproliferative activities, particularly in the context of cancer research. One study synthesized a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed potential in inhibiting the proliferation of endothelial and tumor cells, suggesting a role in cancer treatment (Ilić et al., 2011).

Potential in Diabetes Management

Certain synthesized derivatives of triazolo-pyridazine-6-yl-substituted piperazines, related to the chemical , have been evaluated for their potential as anti-diabetic drugs. They were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition, a therapeutic target in diabetes management (Bindu et al., 2019).

Antiviral Activity

Compounds structurally related to 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide have also been investigated for their antiviral properties. A study reported promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).

Structural Analysis and Synthesis Studies

Further research has been dedicated to the structural analysis, synthesis, and characterization of such compounds. These studies provide foundational knowledge that can be pivotal in drug development and understanding the mechanisms of action of these molecules (Sallam et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been reported to interact with different target receptors through hydrogen bond accepting and donating characteristics . This suggests that the compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways related to its targets, leading to downstream effects such as inhibition of cell growth, reduction of inflammation, and other therapeutic effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have suitable pharmacokinetic properties that impact its bioavailability.

Result of Action

Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibiting cell growth, reducing inflammation, and exerting other therapeutic effects.

properties

IUPAC Name

5-bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2/c1-10-20-21-16-9-6-13(22-23(10)16)11-2-4-12(5-3-11)19-17(24)14-7-8-15(18)25-14/h2-9H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECOADABOXHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

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